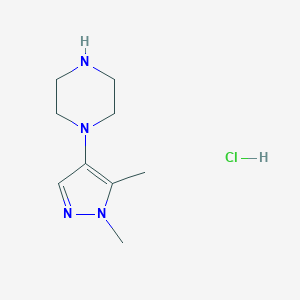

3-(6-Bromopyridin-2-yl)pentanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

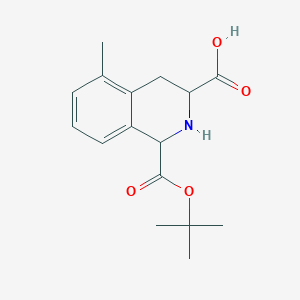

3-(6-Bromopiridin-2-il)pentanonitrilo es un compuesto orgánico con la fórmula molecular C10H11BrN2. Es un derivado de la piridina, un compuesto orgánico aromático heterocíclico. La presencia de un átomo de bromo en la posición 6 del anillo de piridina y un grupo pentanitrilo hace que este compuesto sea único y valioso en diversas reacciones químicas y aplicaciones.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 3-(6-Bromopiridin-2-il)pentanonitrilo se puede lograr a través de varios métodos. Un método común implica la reacción de acoplamiento Suzuki-Miyaura. Esta reacción típicamente utiliza un catalizador de paladio para acoplar un derivado de ácido borónico con una piridina halogenada. Las condiciones generales de reacción incluyen:

Catalizador: Complejos de paladio(0) o paladio(II)

Base: Carbonato de potasio o hidróxido de sodio

Solvente: Tetrahidrofurano (THF) o dimetilformamida (DMF)

Temperatura: 80-100°C

Tiempo: 12-24 horas

Métodos de producción industrial

La producción industrial de 3-(6-Bromopiridin-2-il)pentanonitrilo a menudo implica reacciones de acoplamiento Suzuki-Miyaura a gran escala. El proceso se optimiza para obtener un alto rendimiento y pureza, utilizando reactores automatizados y sistemas de flujo continuo para garantizar una calidad y eficiencia constantes.

Análisis De Reacciones Químicas

Tipos de reacciones

3-(6-Bromopiridin-2-il)pentanonitrilo experimenta varias reacciones químicas, que incluyen:

Reacciones de sustitución: El átomo de bromo se puede sustituir con otros nucleófilos como aminas, tioles o alcóxidos.

Reacciones de oxidación: El compuesto se puede oxidar para formar los correspondientes N-óxidos de piridina.

Reacciones de reducción: El grupo nitrilo se puede reducir para formar aminas primarias.

Reactivos y condiciones comunes

Sustitución: Hidruro de sodio (NaH), terc-butóxido de potasio (KOtBu) o diisopropilamida de litio (LDA) en solventes como THF o DMF.

Oxidación: Peróxido de hidrógeno (H2O2) o ácido m-cloroperbenzoico (mCPBA) en acetonitrilo.

Reducción: Hidruro de aluminio y litio (LiAlH4) o gas hidrógeno (H2) con un catalizador de paladio.

Productos principales

Sustitución: Diversas piridinas sustituidas dependiendo del nucleófilo utilizado.

Oxidación: N-óxidos de piridina.

Reducción: Aminas primarias.

4. Aplicaciones en investigación científica

3-(6-Bromopiridin-2-il)pentanonitrilo se utiliza en diversas aplicaciones de investigación científica, que incluyen:

Química: Como bloque de construcción en la síntesis de moléculas orgánicas más complejas.

Biología: En el estudio de inhibidores enzimáticos y ligandos de receptores.

Medicina: Como precursor en el desarrollo de compuestos farmacéuticos.

Industria: En la producción de agroquímicos y productos químicos especiales.

Aplicaciones Científicas De Investigación

3-(6-Bromopyridin-2-yl)pentanenitrile is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of more complex organic molecules.

Biology: In the study of enzyme inhibitors and receptor ligands.

Medicine: As a precursor in the development of pharmaceutical compounds.

Industry: In the production of agrochemicals and specialty chemicals.

Mecanismo De Acción

El mecanismo de acción de 3-(6-Bromopiridin-2-il)pentanonitrilo depende de su aplicación. En sistemas biológicos, puede actuar como un inhibidor enzimático o ligando de receptor, interactuando con objetivos moleculares y vías específicas. El átomo de bromo y el grupo nitrilo juegan un papel crucial en su afinidad de unión y especificidad.

Comparación Con Compuestos Similares

Compuestos similares

- 2-Bromo-6-piridinmetanol

- Ácido 6-bromopiridina-2-carboxílico

- 3-(5-Bromopiridin-2-il)pentanonitrilo

Singularidad

3-(6-Bromopiridin-2-il)pentanonitrilo es único debido a su patrón de sustitución específico en el anillo de piridina, que confiere reactividad química y actividad biológica distintas en comparación con otros derivados de bromopiridina.

Propiedades

Número CAS |

1956370-73-2 |

|---|---|

Fórmula molecular |

C10H11BrN2 |

Peso molecular |

239.11 g/mol |

Nombre IUPAC |

3-(6-bromopyridin-2-yl)pentanenitrile |

InChI |

InChI=1S/C10H11BrN2/c1-2-8(6-7-12)9-4-3-5-10(11)13-9/h3-5,8H,2,6H2,1H3 |

Clave InChI |

CDPDGMUFPRVQQA-UHFFFAOYSA-N |

SMILES canónico |

CCC(CC#N)C1=NC(=CC=C1)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3-Bromophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11783305.png)

![Ethyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B11783308.png)

![3-Bromo-6-phenylisothiazolo[5,4-b]pyridine](/img/structure/B11783310.png)

![(S)-Benzyl 3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B11783317.png)

![2-(Hydroxymethyl)benzo[d]oxazole-4-acetonitrile](/img/structure/B11783323.png)